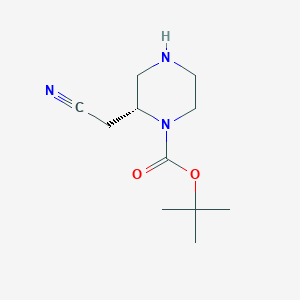

t-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

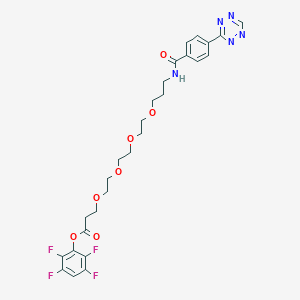

The compound “t-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” is a derivative of piperazine, which is a common compound used in organic synthesis . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring, with the tert-butyl group and the cyanomethyl group attached at the 1 and 2 positions, respectively. The exact structure would depend on the stereochemistry at the 2 position .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The piperazine ring is also a common feature in many biologically active compounds and is often involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, tert-Butyl 1-piperazinecarboxylate, a related compound, is a crystalline solid with a melting point of 43°C to 47°C .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has shown the synthesis of various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, characterized by spectroscopic studies (Kulkarni et al., 2016).

Molecular Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was analyzed, providing insights into bond lengths and angles typical for this piperazine-carboxylate (Mamat et al., 2012).

Biological and Chemical Properties

Antibacterial and Antifungal Activities : Certain derivatives were found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Potential Anticancer Activity : The compound 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) demonstrated significant anticancer activity with low toxicity (Jiang et al., 2007).

Material Science Applications

Flame Retardancy : Piperazine-phosphonates derivatives were explored for their potential as flame retardants on cotton fabric, showcasing their effectiveness in enhancing the fabric's resistance to fire (Nguyen et al., 2014).

Corrosion Inhibition : The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed notable efficacy as a corrosion inhibitor for carbon steel in acidic conditions (Praveen et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thetert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .

Mode of Action

Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .

Biochemical Pathways

The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .

properties

IUPAC Name |

tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCKQOWWVNXTC-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)